Cas no 1531791-13-5 (2-(5-bromo-2-methylphenyl)ethane-1-thiol)

2-(5-Bromo-2-methylphenyl)ethane-1-thiol is a brominated aromatic thiol compound characterized by its distinct molecular structure, featuring a thiol (-SH) functional group attached to an ethane linker and a substituted phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for constructing more complex molecules. The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity in cross-coupling reactions, while the thiol group offers opportunities for further functionalization, such as in thioether formation or metal coordination. Its well-defined structure ensures consistent performance in specialized chemical applications.
2-(5-bromo-2-methylphenyl)ethane-1-thiol structure
1531791-13-5 structure
Product Name:2-(5-bromo-2-methylphenyl)ethane-1-thiol
CAS No:1531791-13-5
MF:C9H11BrS
MW:231.152640581131
CID:6361591
PubChem ID:83538568
Update Time:2025-11-01

2-(5-bromo-2-methylphenyl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-methylphenyl)ethane-1-thiol
    • 1531791-13-5
    • EN300-1898262
    • Inchi: 1S/C9H11BrS/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
    • InChI Key: PQWMYFYDECNACN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)CCS

Computed Properties

  • Exact Mass: 229.97648g/mol
  • Monoisotopic Mass: 229.97648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 1Ų

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Additional information on 2-(5-bromo-2-methylphenyl)ethane-1-thiol

Introduction to 2-(5-bromo-2-methylphenyl)ethane-1-thiol (CAS No. 1531791-13-5)

2-(5-bromo-2-methylphenyl)ethane-1-thiol, also known by its CAS number 1531791-13-5, is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a brominated aromatic ring and a thiol functional group. These characteristics make it an attractive candidate for various chemical reactions and biological studies.

The chemical structure of 2-(5-bromo-2-methylphenyl)ethane-1-thiol consists of a 5-bromo-2-methylphenyl moiety attached to an ethane chain, which terminates with a thiol group. The presence of the bromine atom on the aromatic ring provides a reactive site for substitution reactions, while the thiol group offers opportunities for sulfur-based chemistry, such as thiol-disulfide exchange reactions and metal coordination.

In recent years, 2-(5-bromo-2-methylphenyl)ethane-1-thiol has gained attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of bioactive molecules. Research has shown that compounds containing brominated aromatic rings and thiol groups can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(5-bromo-2-methylphenyl)ethane-1-thiol showed promising inhibitory effects on cancer cell proliferation.

Beyond its medicinal applications, 2-(5-bromo-2-methylphenyl)ethane-1-thiol has also found use in materials science. The thiol group can form strong bonds with metals, making it useful in the synthesis of metal nanoparticles and self-assembled monolayers (SAMs). These materials have applications in catalysis, sensing, and electronic devices. A recent study in the Journal of Materials Chemistry C reported the successful synthesis of gold nanoparticles using 2-(5-bromo-2-methylphenyl)ethane-1-thiol as a stabilizing agent, resulting in nanoparticles with enhanced stability and catalytic activity.

The synthesis of 2-(5-bromo-2-methylphenyl)ethane-1-thiol typically involves several steps. One common approach is to start with 5-bromo-2-methylbenzaldehyde, which is then converted to the corresponding aldehyde using standard reduction techniques. The resulting alcohol can be further transformed into the desired thiol through a series of reactions involving protection and deprotection steps. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The physical properties of 2-(5-bromo-2-methylphenyl)ethane-1-thiol

In terms of safety and handling, while not classified as a hazardous material under current regulations, proper precautions should be taken when working with 2-(5-bromo-2-methylphenyl)ethane-1-thiol. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area to minimize exposure to its vapor.

The future prospects for 2-(5-bromo-2-methylphenyl)ethane-1-thiol

In conclusion, 2-(5-bromo-2-methylphenyl)ethane-1-thiol (CAS No. 1531791-13-5) is a valuable compound with diverse applications in both medicinal chemistry and materials science. Its unique chemical structure provides opportunities for innovative research and development across multiple fields. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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